molecular formula C14H22F3NOSi B2695874 benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine CAS No. 1415606-26-6

benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine

Cat. No.: B2695874
CAS No.: 1415606-26-6
M. Wt: 305.416
InChI Key: CUKBDXACQIOYMR-UHFFFAOYSA-N
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Description

Benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine is a structurally complex organosilicon amine characterized by three distinct functional groups: a benzyl moiety, a 2,2,2-trifluoro-1-methoxyethyl substituent, and a trimethylsilyl-methyl group. This compound is notable for its trifluoromethyl and silyl components, which confer unique electronic and steric properties. Synthetically, it is prepared via multi-step protocols involving alkylation and silylation reactions, as detailed in , which outlines the use of reagents like sulfuric acid magnesium salt and methanesulfonic acid trimethylsilyl ester. Its applications span pharmaceutical and agrochemical research, where its structural features enable tailored reactivity in drug design and catalytic processes .

Properties

IUPAC Name

N-benzyl-2,2,2-trifluoro-1-methoxy-N-(trimethylsilylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22F3NOSi/c1-19-13(14(15,16)17)18(11-20(2,3)4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKBDXACQIOYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(F)(F)F)N(CC1=CC=CC=C1)C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F3NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415606-26-6
Record name benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine typically involves the reaction of benzylamine with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the benzylamine attacks the trimethylsilylmethyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product.

Chemical Reactions Analysis

Cycloaddition Reactivity

The compound participates in azomethine ylide generation , a 1,3-dipolar species formed via acid- or fluoride-catalyzed elimination. This ylide undergoes stereospecific [3+2] cycloaddition with electron-deficient dipolarophiles (e.g., α,β-unsaturated esters, nitriles) .

Example Reaction (Generalized)

text
Benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine + CF₃CO₂H (catalytic) → Azomethine Ylide + Methyl acrylate → Pyrrolidine derivative (cis selectivity)[6]

Cycloaddition Performance

DipolarophileCatalystProductYieldReference
Methyl acrylateCF₃CO₂HN-Benzyl-pyrrolidine82%
AcrylonitrileTBAF3-Pyrroline75%

The trifluoroethoxy group enhances electrophilicity at the reaction center, accelerating dipole formation compared to non-fluorinated analogs .

Mechanistic Insights

  • Azomethine ylide formation : The trifluoroethoxy group stabilizes the transition state via inductive effects, lowering the activation energy for ylide generation .

  • Steric effects : The bulky trimethylsilyl group directs regioselectivity in cycloadditions, favoring endo transition states .

Hammett Analysis

  • Substituents on benzylamine analogs show linear free-energy relationships (ρ = +1.2 for log k₃ vs. σₚ), confirming a carbanionic intermediate in oxidation reactions .

Scientific Research Applications

Organic Synthesis

Benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions:

  • Nucleophilic Substitution Reactions : The presence of the trimethylsilyl group enhances nucleophilicity, making it suitable for substitution reactions with electrophiles.
  • Synthesis of Fluorinated Compounds : The trifluoromethyl group can be utilized in the synthesis of fluorinated pharmaceuticals and agrochemicals, which often exhibit enhanced biological activity.

Table 1: Comparison of Reactivity with Similar Compounds

Compound NameStructureReactivity TypeApplications
BenzylamineBenzylamineNucleophilic substitutionPharmaceuticals
Trimethylsilyl methylamineTrimethylsilyl methylamineElectrophilic additionOrganosilicon chemistry
This compoundThis compoundNucleophilic substitution & electrophilic additionOrganic synthesis

Medicinal Chemistry

The compound's structural features make it a candidate for drug development:

  • Anticancer Activity : Preliminary studies indicate that compounds containing trifluoromethyl groups can exhibit anticancer properties due to their ability to interact with specific biological targets.
  • Neuroprotective Effects : Some derivatives of benzylamines have shown promise in neuroprotection and treatment of neurodegenerative diseases.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

Material Science

The compound can also be explored for applications in material science:

  • Silicon-Based Materials : Due to the presence of silicon in its structure, it can be used to synthesize silicon-based polymers and materials that have applications in electronics and coatings.

Table 2: Potential Applications in Material Science

Application AreaDescription
ElectronicsUse in the production of silicon-based semiconductors
CoatingsDevelopment of durable and hydrophobic coatings
PolymersSynthesis of new polymeric materials with enhanced properties

Mechanism of Action

The mechanism of action of benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine involves the formation of azomethine ylides, which act as 1,3-dipoles in cycloaddition reactions. These ylides can react with various dipolarophiles to form N-heterocycles. The compound’s ability to block sodium channels is attributed to its interaction with the sodium channel proteins, inhibiting the flow of sodium ions and thereby reducing cellular excitability .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Selected Amines

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound Benzyl, 2,2,2-trifluoro-1-methoxyethyl, (trimethylsilyl)methyl Trifluoro, silyl, methoxy ~323.4*
Benzyl-[2-(2-methoxy-phenoxy)-ethyl]-amine (Ev. 1) Benzyl, 2-(2-methoxy-phenoxy)-ethyl Methoxy, ether 313.2 (HRMS-ESI)
[2-((Trimethylsilyl)methyl)benzyl]dimethylamine (Ev. 10) Trimethylsilyl-methyl, dimethylamine, benzyl Silyl, tertiary amine 394.3 (Calculated)
(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (Ev. 11) 2-Fluoro-benzyl, tetrahydrofuran-methyl Fluorine, cyclic ether ~235.3*
N-Methyl-N-(benzyl)-N-(pyrrol-2-ylmethyl)amine (Ev. 16) Benzyl, pyrrol-2-ylmethyl, methyl Heterocyclic, tertiary amine ~216.3*

*Estimated based on structural formula.

  • Trifluoro vs. Fluorine Substituents : The target compound’s 2,2,2-trifluoro-1-methoxyethyl group introduces strong electron-withdrawing effects and steric bulk, contrasting with the single fluorine atom in (2-fluoro-benzyl) derivatives (Ev. 11). This difference impacts solubility and reactivity; trifluoro groups reduce basicity but enhance metabolic stability in pharmaceuticals .
  • Silyl Groups: The trimethylsilyl-methyl group in the target compound and Ev. 10’s [2-((trimethylsilyl)methyl)benzyl]dimethylamine improves lipophilicity and resistance to enzymatic degradation compared to non-silylated analogs like those in Ev. 1. However, silyl groups may complicate synthesis due to sensitivity to hydrolysis .
  • Methoxy vs. Ether Linkages: The methoxy group in the target compound and Ev. 1’s benzyl-[2-(2-methoxy-phenoxy)-ethyl]-amine influences electronic properties. Methoxyethyl groups enhance solubility in polar solvents, whereas phenoxy ethers (Ev. 1) may increase rigidity .

Biological Activity

Benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine, with the chemical formula C14_{14}H22_{22}F3_3NOSi and a molecular weight of 305.42 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound is synthesized through various methods involving the reaction of benzylamine derivatives with trifluoroacetaldehyde and trimethylsilylmethyl chloride. Its structure features a benzyl group attached to a trifluoromethoxyethyl moiety and a trimethylsilyl group, which enhances its lipophilicity and stability in biological systems.

This compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. It appears to disrupt bacterial cell membranes, leading to cell lysis.
  • Neuroprotective Effects : The compound has shown potential in neuroprotection in models of neurodegenerative diseases. It may inhibit neuronal apoptosis and promote cell survival through modulation of apoptotic pathways.
  • Anti-inflammatory Properties : Research suggests that it can modulate inflammatory responses by downregulating pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis.

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported at 32 µg/mL for both strains, indicating strong antibacterial activity.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli32
  • Neuroprotective Effects :
    In a neurodegenerative model using SH-SY5Y cells exposed to oxidative stress, treatment with the compound resulted in a 40% reduction in cell death compared to untreated controls. This suggests a protective effect against oxidative damage.
  • Anti-inflammatory Activity :
    In vitro studies showed that the compound reduced the secretion of TNF-α and IL-6 by macrophages stimulated with lipopolysaccharide (LPS). The reduction percentages were approximately 50% for TNF-α and 40% for IL-6 at a concentration of 10 µM.

Toxicology and Safety Profile

While this compound shows promising biological activities, its safety profile must be considered. The compound has been classified with hazard codes indicating it may cause skin irritation (H315) and serious eye irritation (H319). Further studies are required to establish its long-term safety and potential toxicological effects.

Q & A

Q. Critical factors :

  • Ultrasound improves reaction efficiency by promoting mixing.
  • LiF stabilizes the ylide intermediate, reducing side reactions.
  • Purification : Column chromatography (hexane/ethyl acetate) ensures high purity (>90%) .

How is NMR spectroscopy utilized to characterize the stereochemical and electronic environment of this compound?

Basic
¹H and ¹³C NMR are critical for confirming structure and substituent effects:

  • Trimethylsilyl group : A singlet at δ 0.08 ppm (¹H) and δ −1.26 ppm (¹³C) confirms the presence of the (CH₃)₃Si moiety .
  • Benzyl protons : Aromatic protons appear as multiplets between δ 7.0–7.2 ppm, while the benzyl methylene group shows AB-type splitting (δ ~4.5 ppm) .
  • Trifluoroethoxy group : ¹⁹F NMR reveals a distinct triplet (δ −70 to −75 ppm) due to coupling with adjacent methoxy protons .

Advanced tip : Dynamic NMR experiments can resolve conformational flexibility in the methoxyethyl chain .

What role does this compound play in the design of β-turn mimetics for protein-protein interaction studies?

Advanced
The compound serves as a precursor for pyrrolidine-based β-turn mimetics, which mimic peptide secondary structures. Key applications:

  • Scaffold elaboration : After cycloaddition, hydrogenolysis generates a free amine for Troc protection, enabling peptide coupling .
  • Structural validation : X-ray crystallography or circular dichroism confirms β-turn geometry in derived peptidomimetics .

Methodological insight : Use MALDI-TOF MS to track oligomerization during mimetic library synthesis, ensuring monodispersity .

How do competing reaction pathways (e.g., dimerization vs. cycloaddition) impact the synthesis of this amine?

Advanced
Dimerization of the azomethine ylide is a major side reaction. Mitigation strategies include:

  • Kinetic control : Low temperatures (−20°C) and rapid mixing suppress dimerization .
  • Additives : LiF coordinates to the ylide, stabilizing the reactive intermediate and favoring cycloaddition over dimerization .
  • Ultrasound : Enhances mass transfer, reducing local overheating that promotes side reactions .

Data contradiction : Yields drop from 72% to <50% if LiF is omitted, highlighting its critical role .

What computational methods are employed to predict the compound’s reactivity in nucleophilic or electrophilic contexts?

Q. Advanced

  • DFT calculations : Model transition states for cycloaddition to predict regioselectivity (e.g., endo vs. exo products) .
  • Molecular docking : Assess interactions with enzymes (e.g., monoamine oxidases) by simulating binding to active sites, guided by structural analogs in MAO inhibitor studies .

Validation : Compare computed ¹H NMR shifts with experimental data to refine force field parameters .

How can residual bis(trimethylsilyl)amine affect downstream applications, and how is it quantified?

Advanced
Trace bis(trimethylsilyl)amine (from incomplete purification) may act as an initiator in polymerization:

  • Detection : MALDI-TOF MS identifies oligomers terminated with (Me₃Si)₂NH .
  • Mitigation : Silica gel chromatography (hexane/ethyl acetate, 8:2) removes residual silylated impurities .

Contradiction note : Even analytically pure batches may contain traces, necessitating post-synthesis QC via LC-MS .

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